2,5-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Lipophilicity Drug-likeness Physicochemical characterization

2,5-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS 1702247-42-4) is a partially saturated, fused heterocyclic compound belonging to the imidazo[1,2-a]pyrimidine class. Its core scaffold combines an imidazole and a tetrahydropyrimidine ring, yielding a molecular formula of C8H15N3 and a molecular weight of 153.22 g/mol.

Molecular Formula C8H15N3
Molecular Weight 153.22 g/mol
Cat. No. B13068220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
Molecular FormulaC8H15N3
Molecular Weight153.22 g/mol
Structural Identifiers
SMILESCC1CCN=C2N1CC(N2)C
InChIInChI=1S/C8H15N3/c1-6-5-11-7(2)3-4-9-8(11)10-6/h6-7H,3-5H2,1-2H3,(H,9,10)
InChIKeyZXKPQACCWQFPEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine: A Saturated Imidazo[1,2-a]pyrimidine Building Block for Procurement


2,5-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS 1702247-42-4) is a partially saturated, fused heterocyclic compound belonging to the imidazo[1,2-a]pyrimidine class [1]. Its core scaffold combines an imidazole and a tetrahydropyrimidine ring, yielding a molecular formula of C8H15N3 and a molecular weight of 153.22 g/mol [2]. The molecule possesses one hydrogen bond donor, one hydrogen bond acceptor, and zero rotatable bonds, resulting in a low topological polar surface area of 27.6 Ų and a computed XLogP3-AA of 0.2 [2]. These physicochemical properties distinguish it from fully aromatic or differently substituted analogs and are critical for downstream synthetic applications in medicinal chemistry and agrochemical research.

Why 2,5-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine Cannot Be Replaced by Other Imidazo[1,2-a]pyrimidine Analogs


Generic substitution of imidazo[1,2-a]pyrimidine cores often fails because small variations in ring saturation and methyl substitution patterns lead to significant changes in physicochemical properties, reactivity, and biological compatibility. For example, the fully aromatic analog 2,5-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS 1695672-42-4) has a lower molecular weight (151.21 vs 153.22) and a distinct electronic configuration due to conjugation . Similarly, the mono-methyl analog 2-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS 1690859-94-9) differs in steric bulk, lipophilicity, and hydrogen-bonding capacity . The target compound's unique combination of two methyl groups on a partially saturated scaffold results in a specific spatial arrangement, pKa profile, and metabolic susceptibility that cannot be reproduced by other in-class members, making direct substitution risky for structure-activity relationship (SAR) studies and scale-up processes.

Quantitative Differentiation of 2,5-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine Against Closest Analogs


Computed Lipophilicity (XLogP3-AA) Comparison with Aromatic and Mono-Methyl Analogs

The target compound exhibits a computed XLogP3-AA of 0.2, which is lower than the typical range for fully aromatic imidazo[1,2-a]pyrimidines and reflects its partially saturated character [1]. The mono-methyl analog 2-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine lacks the second methyl group, which is expected to reduce lipophilicity further, though exact data is unavailable from authoritative databases [2]. The aromatic analog 2,5-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has a different electronic profile, precluding direct logP comparison without experimental measurement .

Lipophilicity Drug-likeness Physicochemical characterization

Hydrogen Bond Donor/Acceptor Count and Topological Polar Surface Area (TPSA) Differentiation

The target compound has exactly 1 hydrogen bond donor (HBD), 1 hydrogen bond acceptor (HBA), and a TPSA of 27.6 Ų [1]. The aromatic analog, containing two double bonds, may exhibit different HBA capacity due to nitrogen lone pair delocalization, though no authoritative data is available. The mono-methyl analog likely presents a similar HBD/HBA profile but differs in steric environment [2]. The low TPSA of the target compound is favorable for blood-brain barrier penetration and passive membrane permeability.

Hydrogen bonding Permeability Drug design

Rotatable Bond Count and Conformational Rigidity

The target compound possesses 0 rotatable bonds, indicating a rigid bicyclic framework [1]. This rigidity is shared by the mono-methyl and aromatic analogs, but the saturated nature of the target compound introduces a unique puckering of the tetrahydropyrimidine ring absent in the aromatic version . This conformational difference can impact binding to biological targets by pre-organizing the molecule into a specific three-dimensional shape.

Conformational restriction Binding affinity Molecular design

Commercial Purity Specification and Quality Assurance

Multiple suppliers offer the target compound with a minimum purity of 95% . While this purity level is common for research-grade building blocks, the availability of a downloadable SDS and Certificate of Analysis upon request from AKSci ensures batch-to-batch traceability . Leyan also provides 95% purity for the analog 5-(Difluoromethyl)-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine, indicating that 95% is a typical specification for this compound class .

Purity Procurement Quality control

Molecular Weight and Heavy Atom Count as Differentiators from Aromatic and Extended Analogs

With a molecular weight of 153.22 g/mol and 11 heavy atoms [1], the target compound falls within the fragment-like chemical space (MW < 250). The aromatic analog (MW 151.21) is only 2 Da lighter, but its planarity and potential for π-stacking interactions make it a distinct chemical entity . The mono-methyl analog (MW 139.20) is significantly smaller, altering its fit in binding pockets . This precise molecular size positions the target compound as a versatile intermediate for fragment growing or linking strategies.

Fragment-based drug discovery Rule of 3 Lead optimization

SMILES Notation and Structural Uniqueness for Database and Synthetic Route Selection

The canonical SMILES for the target compound is CC1CCN=C2N1CC(N2)C, indicating a saturated 5,6-dihydro ring system [1]. The aromatic analog has SMILES Cc1cn2c(n1)NCCC2C, reflecting a double bond . This structural difference directly impacts synthetic routes: the target compound can be synthesized via reduction of the aromatic precursor or by multicomponent reactions requiring a saturated amine component, whereas the aromatic version requires oxidative aromatization.

Cheminformatics Compound registration Synthetic planning

Application Scenarios for 2,5-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine Based on Differential Evidence


Fragment-Based Drug Discovery Requiring Moderate Lipophilicity and Low TPSA

The computed XLogP3-AA of 0.2 and TPSA of 27.6 Ų [1] make this compound a suitable fragment starting point for oral drug targets where excessive lipophilicity is undesirable. Its saturated core provides a three-dimensional character that can be exploited for gaining intellectual property space distinct from flat aromatic fragments.

Synthesis of Kinase Inhibitor Intermediates via Scaffold Derivatization

As seen in the Merck patent US2009131423 on MET kinase inhibitors [2], substituted imidazo[1,2-a]pyrimidines are privileged structures in oncology. The target compound's unique saturation pattern and two methyl handles allow for selective N-alkylation or cross-coupling reactions to generate focused libraries, with the methyl groups potentially mimicking ribose or leucine moieties in ATP-binding pockets.

Physicochemical Comparator for Matched Molecular Pair Analysis

The precise molecular weight (153.22) and heavy atom count (11) enable its use as a matched molecular pair (MMP) partner with the aromatic analog (ΔMW = +2.01) . By synthesizing both the saturated and aromatic versions and testing them head-to-head, researchers can deconvolute the effect of saturation on potency, solubility, and metabolic stability, a scientifically rigorous practice in lead optimization.

Conformationally Rigid Scaffold for Conformational Analysis

With zero rotatable bonds and a unique puckered ring conformation [1], this compound serves as a rigid probe in NMR-based fragment screening to validate target binding without the confounding flexibility of many common fragments.

Quote Request

Request a Quote for 2,5-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.